8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid
Overview
Description
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1248399-26-9 . It has a molecular weight of 221.19 . The compound is usually in powder form .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid consists of a benzene-fused pyridine (quinoline) with 2-methyl, 4-hydroxyl, and 8-fluoro substituents around the quinoline rings .Chemical Reactions Analysis
While specific chemical reactions involving 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid are not detailed in the available literature, quinoline derivatives are known to undergo various reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .Physical And Chemical Properties Analysis
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 221.19 .Scientific Research Applications
Synthesis and Antibacterial Activity
Synthesis for Antibacterial Research : The compound has been utilized in the synthesis of antibacterial agents. For instance, studies have focused on synthesizing derivatives of quinoline-3-carboxylic acids, demonstrating significant antibacterial activity against both gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Antibacterial Properties : Various substituted quinolones, including those with modifications at the 8-position similar to 8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid, have been synthesized and tested for their antibacterial activities. These compounds have shown efficacy against a range of bacteria (Sheu et al., 1998).
Spectroscopy and Computational Studies
Spectroscopy and Molecular Studies : The compound and its analogues have been studied for their spectroscopic properties. This research includes NMR and single-crystal X-ray analyses, which are crucial for understanding the compound's structure and reactivity (Nycz et al., 2014).
Density Functional Theory Applications : Computational studies, particularly using density functional theory, have been conducted to analyze the molecular orbitals of hydroxyquinolines and their analogues, which is essential for predicting their chemical behavior (Nycz et al., 2014).
Antiviral Activity
- Synthesis for Antiviral Research : Research has been conducted on synthesizing derivatives of quinoline-3-carboxylic acids for potential antiviral applications. Though some compounds were not active against certain viruses, others showed promise, indicating a potential pathway for developing new antiviral agents (Ivashchenko et al., 2014).
Photochemical Studies
Photochemical Reactions : The compound's derivatives have been studied for their photochemical reactions. This includes investigations into the photoreactions of 6-fluoroquinolones and their conversion to hydroxy derivatives, contributing to the understanding of photonucleophilic aromatic substitutions in such compounds (Cuquerella et al., 2004).
Photostability in UV Light : Studies on the photostability of fluoroquinolones, particularly those substituted at the 8 position, have provided insights into how modifications like methoxy groups can affect the stability of these compounds under UV irradiation. This research is crucial for understanding the behavior of these compounds in light-exposed environments (Matsumoto et al., 1992).
properties
IUPAC Name |
8-fluoro-6-methyl-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6-7(11(15)16)4-9(14)13-10(6)8(12)3-5/h2-4H,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKDWQYMDFBQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-hydroxy-6-methylquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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